methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Overview
Description
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of an iodine atom and a carboxylate ester group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate with sodium iodide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a halogen exchange mechanism, resulting in the formation of the desired iodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at room temperature.
Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and potassium carbonate (K2CO3) in a mixture of water and ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution: Formation of 3-azido-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
Coupling: Formation of biaryl derivatives.
Reduction: Formation of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-methanol.
Scientific Research Applications
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through competitive binding to the ATP-binding site of the receptor, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Methyl 3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Uniqueness
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This property allows for the synthesis of a wider range of derivatives and enhances its utility in various chemical transformations .
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGTIJHZGCBJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215061 | |
Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-84-9 | |
Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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